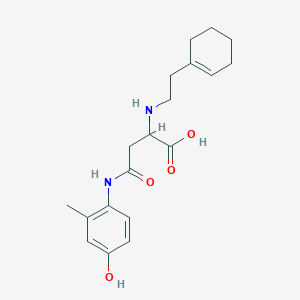

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid

Description

BenchChem offers high-quality 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-13-11-15(22)7-8-16(13)21-18(23)12-17(19(24)25)20-10-9-14-5-3-2-4-6-14/h5,7-8,11,17,20,22H,2-4,6,9-10,12H2,1H3,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOAKUPKMCNYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, with CAS number 1029938-42-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 376.4 g/mol. The structure features a cyclohexene moiety, an amino group, and a hydroxy-substituted aromatic ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1029938-42-8 |

Anti-inflammatory Properties

Research indicates that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid exhibit significant anti-inflammatory activity. A study highlighted the synthesis of related dioxobutanoic acids demonstrating pronounced anti-inflammatory effects in vivo and in vitro models, suggesting potential therapeutic applications in inflammatory diseases .

Analgesic Effects

The compound's structural characteristics suggest it may also possess analgesic properties. Similar derivatives have been evaluated for their pain-relieving effects, with results showing efficacy comparable to established analgesics. This opens avenues for further investigation into its use in pain management .

Antioxidant Activity

Preliminary studies suggest that the compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related conditions. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative damage .

Case Studies and Research Findings

- Anti-inflammatory Activity : In a controlled experiment, derivatives of oxobutanoic acids were tested for their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting the hypothesis that structural modifications can enhance biological activity .

- Analgesic Evaluation : A study utilizing the formalin test in rodents demonstrated that compounds structurally related to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid exhibited significant analgesic effects at various dosages, indicating potential as a new analgesic agent .

- Antioxidant Studies : Research has shown that compounds with similar functional groups can effectively reduce oxidative stress markers in cell cultures. The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing promising results that warrant further exploration .

Scientific Research Applications

Biological Applications

The compound's structure suggests several potential biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxy-substituted aromatic moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

- Anti-inflammatory Properties : Research has shown that compounds with similar structures can modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. This suggests applications in treating inflammatory diseases such as arthritis.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of related compounds, indicating that they may help mitigate neuronal damage in models of neurodegenerative diseases.

Synthetic Applications

The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis processes. These may include:

- Amidation Reactions : To introduce the amino groups.

- Cyclization Reactions : For forming the cyclohexene ring.

- Functional Group Modifications : Such as hydroxylation and acylation to enhance biological activity or solubility.

These synthetic pathways can be exploited to develop new derivatives with improved pharmacological profiles or tailored properties for specific applications .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.

- Inflammatory Response Modulation : In vitro experiments showed that modifications in the side chains of similar compounds could lead to reduced inflammatory cytokine production in macrophages, indicating potential therapeutic uses in inflammatory diseases.

- Neuroprotection Research : Investigations into neuroprotective effects revealed that certain structural modifications could enhance the compound's ability to protect neurons from oxidative stress, which is relevant for conditions like Alzheimer's disease.

Q & A

Q. What mechanistic insights explain its activity in inflammatory pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.